molecular formula C11H9BrClF2NO B2713594 (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2147523-97-3

(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No. B2713594
CAS RN: 2147523-97-3
M. Wt: 324.55
InChI Key: IYBQOXCHPREDMM-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone, also known as BDA-410, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways. In cancer research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. In Alzheimer's disease research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein and generates amyloid beta peptides that accumulate in the brain. In inflammation research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates inflammation and oxidative stress.
Biochemical and Physiological Effects:
(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain in animal models. In inflammation research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted therapeutic effects. However, one limitation of using (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many future directions for (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone research, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetic properties, and developing more effective delivery methods. Additionally, further research is needed to fully understand the mechanism of action of (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone and its effects on various biochemical and physiological pathways.

Synthesis Methods

(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 5-bromo-2-chlorobenzoyl chloride with 3-(difluoromethyl)azetidine-1-amine. The resulting product is purified through recrystallization to yield (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In inflammation research, (5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClF2NO/c12-7-1-2-9(13)8(3-7)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQOXCHPREDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

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